Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester
Description
Chemical Structure: The compound, with the systematic name Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester (CAS No. 1008736-39-7), is a benzoic acid derivative featuring:
- A methyl ester group at the carboxylic acid position.
- A methyl substituent at the 2-position of the benzene ring.
- A (1S)-1-aminoethyl group at the 4-position, introducing chirality and a primary amine functionality.
Molecular Formula: C₁₁H₁₅NO₂ .
Properties
IUPAC Name |
methyl 4-(1-aminoethyl)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBHPWTMIMLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia . Another approach involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. Computational studies reveal that ester hydrolysis proceeds via a trimolecular mechanism involving acylium ion intermediates, as demonstrated for analogous benzoic acid derivatives .
Conditions and Outcomes
The hydrolysis mechanism involves protonation of the ester carbonyl oxygen, forming an acylium ion intermediate that reacts with two water molecules . For transesterification, methanol can be replaced by other alcohols under acidic conditions .
Amine Functionalization
The primary amine group participates in alkylation and acylation reactions, enabling the synthesis of derivatives with modified pharmacological properties.
Alkylation
Reaction with alkyl halides (e.g., benzyl chloride) or aldehydes (e.g., formaldehyde) introduces substituents on the nitrogen:
Example : Benzylation using benzyl chloride yields N-benzyl derivatives, as reported for structurally similar aminoethyl benzoates .
Acylation
The amine reacts with acyl chlorides (e.g., acetyl chloride) or activated carboxylic acids (using coupling agents like EDC·HCl):
This reaction is critical for peptide bond formation in drug design.
Amide Formation via Coupling Reactions
The carboxylic acid (post-hydrolysis) can form amides with amines using carbodiimide-based coupling agents:
This method is widely employed in synthesizing bioactive derivatives.
Acid-Catalyzed Rearrangements
The ortho-methyl group influences electrophilic aromatic substitution (e.g., nitration), though direct experimental data for this compound is limited. Computational models suggest that steric hindrance from the methyl group directs substitution to the para position relative to the aminoethyl group .
Deprotection of Amine Groups
While not directly studied for this compound, analogous Boc-protected amines undergo deprotection under acidic conditions (e.g., trifluoroacetic acid). This suggests potential applications in sequential synthesis strategies.
Mechanistic Insights from DFT Calculations
Density Functional Theory (DFT) studies on similar esters reveal:
Scientific Research Applications
Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the CD27/CD70 signaling pathway, which is involved in immune responses . Additionally, it can bind to amino acids and facilitate their excretion, thereby reducing ammonia levels in the body .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, synthesis routes, and biological activities:
Key Structural and Functional Differences
Substituent Effects: Amino vs. Hydroxy Groups: The target compound’s 4-[(1S)-1-aminoethyl] group contrasts with the 4-[(1S)-1-hydroxyethyl] group in CAS 102681-71-0 . Chirality: The (1S)-configuration in the target compound and CAS 102681-71-0 introduces stereoselectivity, which is critical for binding affinity in chiral environments.
Synthetic Routes: Nitro Reduction: Analogues like 4-Amino Benzoic Acid Methyl Ester and 3-Amino-4-Methyl Benzoic Acid Ester are synthesized via nitro group reduction, a common method for introducing amine functionalities. Natural Extraction: Compounds like Av7 and Compound 1 are isolated from plants, highlighting natural product diversity.
Biological Activity: Anti-Tumor Activity: Av7 and related derivatives (Av8, Av9) inhibit gastric, liver, and lung cancer cell lines .
Structure-Activity Relationship (SAR) Insights
- Aminoethyl vs. Hydroxyethyl: The primary amine in the target compound may enhance interactions with acidic residues in enzyme active sites compared to hydroxyl groups.
- Methyl Substituent at 2-Position : The 2-methyl group could sterically hinder metabolic degradation, improving bioavailability.
- Ester vs. Amide : Esters (e.g., methyl esters) generally exhibit higher membrane permeability than carboxylic acids, favoring prodrug designs .
Biological Activity
Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester, commonly referred to as methyl 4-(1-aminoethyl)-2-methylbenzoate, is a compound with notable biological activity. Its structure features a benzoic acid backbone with an aminoethyl group at the para position and a methyl group at the ortho position, which contributes to its unique properties and potential applications in various fields.
- Molecular Formula: C11H15NO2
- Molecular Weight: 193.24 g/mol
- CAS Number: 1008736-39-7
- Density: 1.089 g/cm³
- Boiling Point: 281.5 °C
- Flash Point: 140.5 °C
Biological Activities
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties: Compounds similar to benzoic acid have shown efficacy in inhibiting the growth of certain bacteria and fungi. This antimicrobial activity is attributed to the ability of the carboxylic acid group to disrupt microbial cell membranes .
- Antioxidant Activity: Some studies suggest that derivatives of benzoic acid possess antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in biological systems .
- Anti-inflammatory Effects: Research has indicated that certain benzoic acid derivatives may have anti-inflammatory effects, potentially making them useful in treating inflammatory conditions .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple aromatic carboxylic acid |
| p-Aminobenzoic Acid | C7H7NO2 | Amino group at para position |
| Methyl 4-Aminobenzoate | C8H9NO2 | Methyl ester of p-aminobenzoic acid |
| 4-(Aminomethyl)benzoic Acid | C8H9NO2 | Contains an aminomethyl group |
The unique arrangement of the amino and methyl groups in this compound distinguishes it from these compounds and contributes to its distinct biological activities .
Antimicrobial Activity
A study conducted on various benzoic acid derivatives demonstrated that methyl 4-(1-aminoethyl)-2-methylbenzoate exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell walls due to the presence of the carboxylate ion .
Antioxidant Potential
In vitro experiments revealed that this compound showed a considerable capacity to scavenge free radicals. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated a dose-dependent response, indicating its potential application in formulations aimed at reducing oxidative damage .
Anti-inflammatory Properties
In a recent investigation into the anti-inflammatory properties of benzoic acid derivatives, methyl 4-(1-aminoethyl)-2-methylbenzoate was found to inhibit pro-inflammatory cytokines in cell culture models. This suggests its potential utility in developing treatments for inflammatory diseases .
Q & A
Q. What experimental design considerations are critical for synthesizing derivatives of this compound?
- Answer : Focus on regioselective modifications (e.g., aminoethyl or methyl ester groups) using protecting-group strategies. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. For stereochemical control (e.g., (1S)-configuration), employ chiral catalysts or enzymatic resolution. Post-synthetic characterization via X-ray crystallography or circular dichroism ensures structural fidelity .
Q. How can thermal decomposition pathways be analyzed to assess stability under experimental conditions?
- Answer : Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) identifies decomposition stages (e.g., loss of methyl ester groups at ~300°C). DSC detects phase transitions or exothermic events. Compare degradation products (e.g., CO₂, NH₃) with theoretical predictions using software like Gaussian .
Q. What methodologies are effective for studying the compound’s reactivity in catalytic systems?
- Answer : Use kinetic studies (e.g., time-resolved IR or UV-Vis) to track reaction rates in presence of catalysts (e.g., transition-metal complexes). Computational modeling (e.g., DFT) predicts transition states and activation barriers. For enantioselective reactions, screen chiral ligands (e.g., BINOL derivatives) to optimize yield and selectivity .
Methodological Notes
- Data Validation : Cross-reference experimental results with peer-reviewed databases (e.g., NIST, PubChem) to mitigate errors in physical/chemical property reporting.
- Contradiction Management : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to assess variability in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
